Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Description
Historical Context of Cyclobutane (B1203170) Chemistry in Academic Research
The journey of cyclobutane chemistry began with the first successful synthesis of the parent hydrocarbon, cyclobutane, in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene. wikipedia.org For many decades that followed, the study of cyclobutanes was largely focused on understanding the fundamental properties of its strained ring system. Early synthetic methods for constructing the cyclobutane moiety were often limited to specific reaction classes, such as photoaddition and ketene (B1206846) addition reactions. researchgate.net
The field experienced a significant expansion in the last forty years, as more sophisticated analytical techniques led to the isolation and characterization of a growing number of natural products containing the cyclobutane motif. researchgate.netnih.gov This discovery of biologically active molecules spurred the development of new and more efficient synthetic methods, transforming cyclobutanes from mere chemical curiosities into valuable intermediates. nih.gov The improved accessibility and synthetic versatility have cemented their role in modern organic chemistry. acs.org
| Milestone | Description | Year |
| First Synthesis | Richard Willstätter and James Bruce successfully synthesize the parent cyclobutane. | 1907 |
| Growth in Natural Products | Advanced analytical techniques lead to the discovery of numerous cyclobutane-containing natural products. | Late 20th Century |
| Synthetic Flourishing | The use of cyclobutanes as versatile synthetic intermediates becomes widespread in organic chemistry. | Last 40 years |
Significance of Strained Four-Membered Rings in Molecular Design
The chemical utility of cyclobutane derivatives is intrinsically linked to the inherent strain within the four-membered ring. This ring strain, a consequence of distorted bond angles deviating from the ideal sp³ hybridization, endows these molecules with unique reactivity. taylorandfrancis.com
The cyclobutane ring possesses a significant amount of strain energy, making it susceptible to selective cleavage under controlled conditions. nih.govacs.org This characteristic allows chemists to use cyclobutanes as precursors that can be opened to form linear chains or rearranged into other ring systems, offering unique pathways for constructing complex molecular skeletons. acs.orgacs.org
Beyond their utility in ring-opening reactions, cyclobutanes serve as important structural motifs in molecular design for several reasons:
Conformational Restriction: The rigid, puckered three-dimensional structure of the cyclobutane ring can lock parts of a molecule into a specific orientation. ru.nllifechemicals.com This is highly valuable in medicinal chemistry for holding a drug candidate in its most biologically active conformation. nih.gov
Metabolic Stability: Incorporating a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, a crucial factor in drug development. nih.govru.nl
Scaffolding: The defined 3D geometry of the cyclobutane ring provides a scaffold to which other functional groups can be attached, allowing for precise control over the spatial arrangement of key pharmacophoric elements. nih.gov
Electronic Properties: Unlike a double bond or a cyclopropane (B1198618) unit, the cyclobutane ring can provide conformational rigidity without significantly altering the electronic properties of the molecule. lifechemicals.com
| Cycloalkane | Strain Energy (kcal mol⁻¹) |
| Cyclopropane | 28.1 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.1 |
| Data sourced from PubMed Central. nih.gov |
Overview of Ethyl 3-(benzyloxy)cyclobutanecarboxylate as a Key Synthon
This compound is a prime example of a highly functionalized cyclobutane derivative designed to serve as a versatile building block, or synthon, in organic synthesis. Its structure incorporates the key features of the cyclobutane scaffold, providing the conformational benefits discussed previously, along with strategically placed functional groups that act as handles for subsequent chemical modifications.
This compound features:
An ethyl ester group, which can be hydrolyzed, reduced, or converted into other functional groups.
A benzyloxy group , which serves as a common protecting group for an alcohol. This allows chemists to perform reactions elsewhere on the molecule without affecting the hydroxyl functionality, which can be revealed at a later stage.
The preparation of such substituted cyclobutanes often involves methods like the [2+2] cycloaddition. For instance, the closely related core structure, 3-(Benzyloxy)cyclobutan-1-one, can be synthesized via the cycloaddition of benzyl (B1604629) vinyl ether and dichloroketene (B1203229). acs.org Synthons like this compound are not typically the final target but are designed to be incorporated into larger, more complex molecules, including natural products and potential therapeutic agents. acs.org The use of such versatile synthons is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of intricate molecular targets. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Benzyloxy Cyclobutanecarboxylate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. semanticscholar.orgamazonaws.com It involves deconstructing a target molecule into simpler, commercially available, or easily prepared starting materials through a series of logical disconnections. semanticscholar.org
For ethyl 3-(benzyloxy)cyclobutanecarboxylate, the analysis begins by identifying the key functional groups and the core carbocyclic structure. The primary disconnections involve the ethyl ester, the benzyl (B1604629) ether, and the C-C bonds of the cyclobutane (B1203170) ring itself.
The central challenge is the construction of the four-membered ring. A powerful retrosynthetic disconnection for cyclobutanes is the cleavage into two two-carbon components, which corresponds to a forward [2+2] cycloaddition reaction. semanticscholar.org This suggests that the cyclobutane core could be formed from the reaction of an alkene and a ketene (B1206846) or a ketene equivalent. nih.govorientjchem.org For instance, a 3-oxy-substituted cyclobutanone (B123998) precursor could be disconnected into a vinyl ether and a ketene.
Alternatively, the cyclobutane ring can be formed via an intramolecular cyclization. A 1,3-disubstituted cyclobutane can be disconnected by breaking two C-C bonds, leading to a 1,3-dihalopropane derivative and a malonic ester-type nucleophile. The forward reaction involves a double alkylation to form the ring. This approach is suggested by syntheses of similarly substituted cyclobutanes. chemicalbook.com
The benzyloxy group (-OCH₂Ph) is a common protecting group for alcohols, introduced via a benzyl ether linkage. Disconnecting the C-O bond of the ether leads retrosynthetically to ethyl 3-hydroxycyclobutanecarboxylate and a benzylating agent like benzyl bromide. The forward reaction is a standard Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces the halide from the benzyl halide.
In many synthetic routes, the oxygen functionality is introduced as a ketone. For example, a precursor like ethyl 3-oxocyclobutanecarboxylate is a common intermediate. nih.gov This ketone can be reduced to the corresponding secondary alcohol (ethyl 3-hydroxycyclobutanecarboxylate), which is then benzylated to install the benzyloxy moiety. researchgate.net
The ethyl ester is one of the most straightforward functionalities to analyze retrosynthetically. A C-O disconnection between the carbonyl carbon and the ethoxy oxygen points to 3-(benzyloxy)cyclobutanecarboxylic acid and ethanol (B145695) as precursors. amazonaws.com The corresponding forward reaction is a classic Fischer esterification, typically catalyzed by a strong acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol to form the ester.
Established Synthetic Routes
Established routes to cyclobutane derivatives are diverse, but cycloaddition reactions and intramolecular cyclizations are among the most prevalent and effective strategies.
The [2+2] cycloaddition is arguably the most common method for synthesizing cyclobutane rings. nih.govkib.ac.cn This reaction involves the union of two doubly bonded systems, such as two alkenes or an alkene and a ketene, to form a four-membered ring. acs.org
The cycloaddition of a ketene with an olefin is a powerful and widely used method for preparing cyclobutanones. orientjchem.orgnih.gov These cyclobutanones are versatile intermediates that can be further functionalized. nih.gov
A plausible route to this compound begins with the [2+2] cycloaddition of a suitable ketene and an alkene. A key reaction involves the cycloaddition of dichloroketene (B1203229) with benzyl vinyl ether. acs.org Dichloroketene is typically generated in situ from the dehydrochlorination of dichloroacetyl chloride with a base like triethylamine, or from the zinc-mediated dechlorination of trichloroacetyl chloride.
The reaction proceeds as follows:
Cycloaddition: Benzyl vinyl ether reacts with in situ generated dichloroketene in a thermal [2+2] cycloaddition to yield 2,2-dichloro-3-(benzyloxy)cyclobutanone. acs.org
Dechlorination: The resulting dichlorocyclobutanone undergoes reductive dechlorination, for instance using zinc dust in a suitable solvent like acetic acid, to afford 3-(benzyloxy)cyclobutanone (B149166).
Functional Group Manipulation: The ketone must then be converted to the target ester. This would likely involve a multi-step sequence, such as a Baeyer-Villiger oxidation to form a lactone, followed by ring-opening and esterification, or conversion to a cyanohydrin followed by hydrolysis and esterification.
The use of Lewis acids can promote ketene-alkene cycloadditions, often leading to improved yields and diastereoselectivity compared to thermal conditions. orgsyn.org
Table 1: Examples of Lewis Acid-Promoted vs. Thermal [2+2] Ketene-Alkene Cycloadditions
| Ketene Precursor | Alkene | Conditions | Product | Yield & Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Phenylacetyl chloride | 1-Hexene | Et₃N, Δ | 2-Butyl-3-phenylcyclobutanone | 5%, 1:1 dr | orgsyn.org |
| Phenylacetyl chloride | 1-Hexene | Et₃N, then EtAlCl₂ | 2-Butyl-3-phenylcyclobutanone | 84%, 13:1 dr | orgsyn.org |
| Phenylacetyl chloride | (Z)-2-Butene | Et₃N, Δ | 2,3-Dimethyl-4-phenylcyclobutanone (trans,cis) | 40%, 2:1 dr | orgsyn.org |
An alternative and potentially more direct pathway starts with ethyl 3-oxocyclobutanecarboxylate nih.gov, which can be synthesized from the cyclization of 1,3-dihalogenated precursors with dicarbonyl compounds. google.com The synthesis could proceed as follows:
Reduction: The ketone of ethyl 3-oxocyclobutanecarboxylate is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding ethyl 3-hydroxycyclobutanecarboxylate.
Benzylation: The resulting alcohol is converted to its corresponding benzyl ether. This is typically achieved by treating the alcohol with a base such as sodium hydride (NaH) to form the alkoxide, followed by the addition of benzyl bromide (BnBr). This Williamson ether synthesis furnishes the final product, this compound. researchgate.net
This latter route leverages a readily accessible cyclobutane intermediate and employs standard, high-yielding functional group transformations, representing a highly practical approach to the target molecule.
Cycloaddition Reactions for Cyclobutane Ring Formation
Influence of Substituent Effects on Cycloaddition Efficiency
The construction of the cyclobutane ring system, a core feature of this compound, can be achieved through [2+2] cycloaddition reactions. The efficiency and stereochemical outcome of these reactions are significantly influenced by the electronic and steric properties of substituents on the reacting partners. harvard.eduacs.org
Electronic Effects: The success of [2+2] cycloadditions, particularly those involving ketenes or ketene iminiums with alkenes, is governed by the electronic nature of the substituents. Electron-withdrawing groups on one reactant and electron-donating groups on the other can enhance the reaction rate by lowering the energy of the frontier molecular orbitals (HOMO-LUMO gap). For the synthesis of the 3-(benzyloxy)cyclobutane skeleton, a potential cycloaddition partner would be benzyloxyethene. The benzyloxy group (-OCH₂Ph) is generally considered an electron-donating group, which would activate the double bond for reaction with an appropriate ketene equivalent.
Steric Effects: Steric hindrance plays a critical role in the regioselectivity and diastereoselectivity of cycloaddition reactions. rsc.org Large, bulky substituents can impede the approach of the reactants, potentially lowering the yield or directing the addition to a less hindered face of the molecule. In the context of synthesizing the target molecule, the benzyloxy group at the 3-position is relatively bulky. During a [2+2] cycloaddition, the steric demand of this group would influence the orientation of the reactants in the transition state, thereby affecting the stereochemistry of the resulting cyclobutane ring. For instance, in intramolecular cycloadditions, the conformation of the starting material, dictated by its substituents, is crucial for achieving high diastereoselectivity. acs.org
A summary of general substituent effects on [2+2] cycloaddition efficiency is presented below.
| Factor | Influence on Cycloaddition Efficiency | Relevance to 3-(Benzyloxy)cyclobutane Synthesis |
| Electronic Effects | Electron-donating groups (EDG) on one alkene and electron-withdrawing groups (EWG) on the other generally accelerate the reaction by lowering the HOMO-LUMO energy gap. | The benzyloxy group is an EDG, which would favor reaction with an electron-deficient ketene or its equivalent. |
| Steric Hindrance | Bulky substituents can decrease reaction rates and influence regioselectivity and stereoselectivity. | The benzyloxy group's steric bulk is a significant factor in controlling the stereochemical outcome of the cycloaddition. |
| Regioselectivity | The position of substituents dictates the "head-to-head" vs. "head-to-tail" orientation of the addition. acs.org | Formation of the 1,3-disubstituted cyclobutane ring requires specific regiochemical control during the cycloaddition. |
Esterification of 3-(benzyloxy)cyclobutanecarboxylic Acid
A direct and classical method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid. bldpharm.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org
The mechanism proceeds via several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the ethanol oxygen atom on the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer from the oxonium ion to one of the hydroxyl groups.
Elimination of water as a leaving group, regenerating the carbonyl group.
Deprotonation of the ester to yield the final product, this compound, and regenerate the acid catalyst. libretexts.org
To favor the formation of the ester, the reaction is typically conducted using ethanol as the solvent to drive the equilibrium forward, in accordance with Le Châtelier's principle. The water produced during the reaction can also be removed azeotropically to improve the yield.
Derivation from Precursor Cyclobutanone Derivatives
An alternative and widely employed strategy involves the synthesis and subsequent functionalization of a cyclobutanone intermediate. This approach allows for the late-stage introduction of the carboxylate group.
Synthesis of 3-(Benzyloxy)cyclobutanone
The key precursor, 3-(benzyloxy)cyclobutanone, can be synthesized through several reported methods. chemicalbook.comgoogle.com
One prominent method involves a ring-closing and dechlorination sequence. A patent describes a synthesis route starting from halogenated methyl benzene (B151609), which undergoes etherification, halogenation, elimination, cycloaddition, and finally dechlorination to give the target ketone. google.com A specific example details the reduction of benzyloxy-2,2-dichloro cyclobutanone using zinc powder in aqueous acetic acid at room temperature, affording 3-(benzyloxy)cyclobutanone in high yield. google.com
Another documented synthesis starts from a different precursor, where a diethyl ether solution is treated with perchloric acid to facilitate the reaction, followed by purification using silica (B1680970) gel chromatography. chemicalbook.com
| Starting Material | Key Reagents | Reaction Type | Yield | Reference |
| Benzyloxy-2,2-dichloro cyclobutanone | Zinc powder, Acetic acid, Water | Reductive Dechlorination | 84% | google.com |
| (CAS: 917887-34-4) | Diethyl ether, Perchloric acid | Hydrolysis/Rearrangement | 77% | chemicalbook.com |
Transformations from 3-(Benzyloxy)cyclobutanone to Carboxylate
Once 3-(benzyloxy)cyclobutanone is obtained, the ethyl carboxylate group must be introduced at the C-1 position. This transformation is not a single step and requires a sequence of reactions. A plausible and effective route involves converting the ketone into a cyanohydrin, which serves as a precursor to the carboxylic acid.
Cyanohydrin Formation: The ketone, 3-(benzyloxy)cyclobutanone, can be treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This reaction adds a cyano group and a hydroxyl (or silyloxy) group to the carbonyl carbon.
Hydrolysis and Esterification: The resulting cyanohydrin can then be subjected to acidic hydrolysis (e.g., using aqueous HCl). This process converts the cyano group (-CN) into a carboxylic acid group (-COOH). Subsequent Fischer esterification of the intermediate hydroxy acid with ethanol, as described in section 2.2.2, would yield Ethyl 3-(benzyloxy)-1-hydroxycyclobutanecarboxylate. The removal of the 1-hydroxy group would be necessary to arrive at the final target, which complicates this specific route.
A more direct pathway to a carboxylate precursor is the reaction of 3-(benzyloxy)cyclobutanone with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction. This would generate an α,β-unsaturated ester, ethyl (3-(benzyloxy)cyclobutylidene)acetate. Subsequent reduction of the exocyclic double bond would then lead to the target molecule, this compound. This reduction can often be controlled to produce specific diastereomers.
Stereoselective Synthesis of this compound
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound requires the use of stereoselective methods.
Enantioselective and Diastereoselective Approaches
Controlling the stereochemistry of the 3-(benzyloxy)cyclobutanecarboxylate core can be achieved at different stages of the synthesis.
Asymmetric Cycloaddition: One of the most elegant strategies is the use of a chiral catalyst in a [2+2] cycloaddition reaction to form the cyclobutane ring enantioselectively. nih.gov Transition metal catalysts, particularly those based on rhodium or copper with chiral ligands, have been successfully employed in asymmetric [2+2] cycloadditions to create chiral cyclobutanes. nih.gov This approach establishes the desired stereochemistry early in the synthetic sequence.
Resolution and Derivatization of Chiral Intermediates: An alternative is the synthesis of a racemic intermediate, which is then resolved into its separate enantiomers. For example, racemic 3-(benzyloxy)cyclobutanecarboxylic acid could be resolved using a chiral amine to form diastereomeric salts that can be separated by crystallization. The desired enantiomer of the acid can then be esterified to give the enantiomerically pure ethyl ester.
Biocatalytic Reductions: Another powerful method involves the enantioselective reduction of a prochiral ketone precursor. For instance, ethyl 3-oxocyclobutanecarboxylate nih.gov could be subjected to an enzymatic or whole-cell microbial reduction. nih.gov Many yeast strains and isolated enzymes (ketoreductases) are known to reduce ketones to secondary alcohols with very high enantioselectivity. The resulting chiral ethyl 3-hydroxycyclobutanecarboxylate could then be benzylated (e.g., using benzyl bromide and a base like sodium hydride) to afford the target compound in an enantiomerically enriched form.
| Stereoselective Strategy | Description | Key Features |
| Asymmetric [2+2] Cycloaddition | Use of a chiral catalyst to induce enantioselectivity during the formation of the cyclobutane ring. | Establishes absolute stereochemistry early; can be highly efficient. nih.gov |
| Chiral Resolution | Separation of a racemic mixture of an intermediate, such as 3-(benzyloxy)cyclobutanecarboxylic acid, into its enantiomers. | Classical method; relies on the formation and separation of diastereomeric derivatives. |
| Biocatalytic Reduction | Enantioselective reduction of a prochiral ketone precursor (e.g., ethyl 3-oxocyclobutanecarboxylate) using enzymes or microorganisms. | Often proceeds with high enantiomeric excess under mild conditions. nih.gov |
Chiral Auxiliaries and Catalysts in Cyclobutane Formation
The asymmetric synthesis of chiral cyclobutanes often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. researchgate.net While specific applications of chiral auxiliaries in the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from the synthesis of related chiral cyclobutane structures.
One common approach involves the use of chiral enol ethers in asymmetric syntheses of cyclobutanones, which are key precursors. For instance, efficient one-pot asymmetric syntheses of cyclobutanones have been described starting from chiral enol ethers, demonstrating a viable strategy for establishing chirality in the cyclobutane ring. Furthermore, rhodium-catalyzed asymmetric 1,4-addition reactions to cyclobutenes using chiral diene ligands have proven effective in creating chiral cyclobutanes with high diastereo- and enantioselectivity. The choice of ligand has been shown to have a dramatic effect on the diastereoselectivity of these reactions.
In a broader context, organophotoredox catalysis combined with chiral oxazolidinone auxiliaries has been used in the stereoselective synthesis of bicyclo[3.2.0]heptanes through a [2+2] photocycloaddition. This highlights the potential of combining chiral auxiliaries with modern synthetic methods to control stereochemistry in complex cyclic systems.
A key precursor for the target molecule is 3-(benzyloxy)-1-cyclobutanone. A patented synthesis for this compound involves a multi-step process starting from monochloromethyl benzene and ethylene (B1197577) glycol. google.com The sequence includes etherification, halogenation, elimination, a [2+2] cycloaddition to form a dichlorocyclobutanone intermediate, and subsequent dechlorination. While this synthesis produces a racemic precursor, the introduction of chirality could potentially be achieved by employing chiral catalysts or auxiliaries in the cycloaddition or subsequent steps.
| Precursor Synthesis Step | Reagents and Conditions | Description |
| Etherification | Monochloromethyl benzene, ethylene glycol, mineral alkali, room temp. to 70°C, 1-6h | Formation of 2-(benzyloxy)ethanol. |
| Halogenation | 2-(Benzyloxy)ethanol, triphenylphosphine, halogen, organic solvent, room temp., 1-5h | Conversion of the alcohol to a haloethyl phenylmethyl ether. |
| Elimination | Haloethyl phenylmethyl ether, potassium tert-butoxide, trimethyl carbinol, room temp., 8h | Formation of benzyl vinyl ether. |
| Cycloaddition | Benzyl vinyl ether, trichloroacetyl chloride, zinc-copper catalyst, ether | [2+2] cycloaddition to form benzyloxy-2,2-dichlorocyclobutanone. |
| Dechlorination | Benzyloxy-2,2-dichlorocyclobutanone, zinc powder, aqueous acetic acid, room temp., 1h | Reductive dechlorination to yield 3-(benzyloxy)-1-cyclobutanone. google.com |
This interactive table summarizes the key steps in the synthesis of the precursor, 3-(benzyloxy)-1-cyclobutanone.
The conversion of 3-(benzyloxy)-1-cyclobutanone to this compound would likely proceed through standard methods of carbonylation or cyanation followed by hydrolysis and esterification. The stereochemical outcome of these transformations would be a critical consideration.
Control of cis/trans Isomerism in Cyclobutanecarboxylate Systems
The relative orientation of substituents on the cyclobutane ring, known as cis/trans isomerism, is a crucial aspect of stereocontrol. In disubstituted cycloalkanes, cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces. libretexts.org This geometric arrangement can significantly impact the physical and biological properties of the molecule.
The control of cis/trans isomerism in the synthesis of this compound would be primarily influenced by the stereochemical course of the reactions used to introduce the carboxylate group and the benzyloxy group relative to each other. For instance, in [2+2] photocycloaddition reactions, a major side reaction that can affect the stereochemical outcome is the cis/trans isomerization around the double bond of the starting alkene. acs.org
In the context of the precursor, 3-(benzyloxy)-1-cyclobutanone, the benzyloxy group is at the 3-position. The subsequent introduction of the carboxylate group at the 1-position will determine the final cis/trans relationship. The thermodynamic stability of the isomers often plays a role, with the trans isomer generally being more stable due to reduced steric strain. However, the kinetic product of a reaction may differ.
For example, in the synthesis of other substituted cyclobutanes, such as certain lipid A receptors, specific reaction conditions have been developed to favor the formation of the cis isomer. nih.gov Similarly, diastereoselective syntheses of multi-substituted cyclobutanes have been achieved with high control over the relative stereochemistry, often yielding a single diastereomer. researchgate.netrsc.orgnih.gov These methods often rely on catalyst control or the inherent stereochemical biases of the starting materials and intermediates.
| Isomer Type | Substituent Orientation | Representation |
| cis-Isomer | Substituents on the same side of the cyclobutane ring. | Both substituents depicted with wedge or dash bonds. |
| trans-Isomer | Substituents on opposite sides of the cyclobutane ring. | One substituent depicted with a wedge bond and the other with a dash bond. |
This interactive table illustrates the fundamental difference between cis and trans isomers in a disubstituted cyclobutane.
Resolution of Racemic Mixtures
When a synthesis produces a racemic mixture (an equal mixture of enantiomers), a resolution step is necessary to isolate the individual enantiomers. Several methods are available for the resolution of chiral carboxylic acids and their esters.
One common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Subsequent removal of the chiral resolving agent regenerates the enantiomerically pure carboxylic acid.
Another powerful technique is the formation of diastereomeric esters or amides by reacting the racemic acid with a chiral alcohol or amine, respectively. nih.govnih.gov These diastereomers can then be separated by chromatography, such as high-performance liquid chromatography (HPLC). nih.gov After separation, the chiral auxiliary can be cleaved to yield the enantiopure acid or ester. For example, the esterification of a racemic carboxylic acid with L-(-)-menthol has been successfully used to resolve artificial glutamate (B1630785) analogs. nih.gov
Enzymatic resolution is another highly effective method. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. dntb.gov.ua This kinetic resolution allows for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.
Impact of Reaction Conditions on Stereochemical Outcome
The conditions under which a reaction is performed can have a profound impact on its stereochemical outcome, influencing both the enantioselectivity (the preference for one enantiomer over the other) and the diastereoselectivity (the preference for one diastereomer over others, such as cis vs. trans).
Temperature: In many reactions, lower temperatures lead to higher stereoselectivity. This is because the transition states leading to the different stereoisomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state. For example, in some asymmetric cycloaddition reactions, decreasing the reaction temperature has been shown to improve the enantiomeric excess of the product.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome. In some cases, a change in solvent can even invert the stereoselectivity of a reaction. For instance, in certain Michael addition reactions, the use of protic polar solvents has been shown to improve reaction efficiency and stereospecificity. researchgate.net
Catalyst and Ligand: In catalyzed reactions, the choice of catalyst and, if applicable, the chiral ligand is paramount in determining the stereoselectivity. Subtle changes in the structure of the ligand can lead to significant differences in the enantiomeric excess and diastereomeric ratio of the product. As mentioned earlier, in the rhodium-catalyzed arylation of cyclobutenes, the electronic properties of the chiral diene ligand were found to be crucial for achieving high diastereoselectivity.
Reaction Time: In some cases, the initially formed kinetic product may be less stable than another stereoisomer. If the reaction conditions allow for equilibration, the product ratio may change over time to favor the thermodynamically more stable isomer. Therefore, the reaction time can be a critical parameter to control in order to isolate the desired stereoisomer.
Reaction Mechanisms and Reactivity of Ethyl 3 Benzyloxy Cyclobutanecarboxylate
Mechanistic Pathways Involving the Cyclobutane (B1203170) Ring
The four-membered cyclobutane ring is characterized by significant ring strain, which is a key driver for its reactivity. nih.gov Reactions that lead to the opening of the ring are energetically favorable as they relieve this inherent strain.
The cleavage of the C-C bonds within the cyclobutane core of Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be initiated through several mechanistic pathways. These reactions are often driven by the release of inherent molecular strain energy. nih.govresearchgate.net Small cycloalkanes like cyclobutanes typically require functionalization to facilitate ring-opening under milder conditions. nih.gov
Recent advancements have explored methods such as photoredox catalysis and electrochemical oxidation to induce ring-opening. nih.govrsc.org For instance, visible-light-induced photoredox catalysis can generate radical intermediates that lead to the functionalization and opening of the cyclobutane ring. rsc.org Electrochemical methods can also achieve direct activation of the C-C bonds in cyclobutanes, leading to skeletal rearrangements and the formation of new cyclic or acyclic structures. nih.gov In the context of a molecule like this compound, the presence of the ester and ether groups can influence the regioselectivity of the ring-opening by affecting the stability of potential radical or ionic intermediates. For example, a photoredox-catalyzed reaction between benzyl (B1604629) bromides and cyclic ethers proceeds through a single-electron-transfer (SET) pathway, generating a carbocation that is then captured by the ether. cas.cn
Strain-release-driven reactions are a cornerstone of cyclobutane chemistry, providing a thermodynamic driving force for a variety of transformations. researchgate.net The total strain energy of a cyclobutane ring is substantial, making it a useful synthetic tool for constructing more complex molecular architectures. nih.govrsc.org This stored energy can be harnessed to mediate ring-enlargements, ring-contractions, and ring-openings. nih.gov
Strategies to capitalize on this strain include palladium-mediated cascade reactions and photochemically induced transformations. nih.govrsc.org These reactions often proceed via intermediates where the relief of ring strain facilitates bond cleavage or rearrangement. For example, photoredox-catalyzed processes can convert strained bicyclo[1.1.0]butanes (BCBs), which are related to cyclobutanes, into functionalized cyclobutane products through radical addition mechanisms. rsc.org While this compound is not a BCB, the principles of strain-release govern its propensity to undergo reactions that break open the four-membered ring.
Reactivity of the Benzyloxy Protecting Group
The benzyloxy group serves as a protecting group for the hydroxyl functionality at the C-3 position of the cyclobutane ring. Its removal or modification is a key step in the synthetic utility of this compound.
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comorganic-chemistry.org This reaction is typically performed using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). youtube.comambeed.com The process involves the cleavage of the carbon-oxygen bond at the benzylic position, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org This method is favored for its mild conditions and high yields, resulting in clean reaction products. youtube.com
Table 1: Common Deprotection Strategies for Benzyl Ethers
| Method | Reagents | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Alcohol, Toluene | Mild conditions, high yield. youtube.comorganic-chemistry.org |
| Transfer Hydrogenation | Formic Acid, Pd/C | Alcohol, Toluene | Avoids the use of gaseous H₂. organic-chemistry.org |
| Acid Cleavage | Strong Acids (e.g., HBr, BCl₃) | Alcohol, Benzyl Halide | Limited to substrates that can tolerate strong acidic conditions. organic-chemistry.orgresearchgate.net |
Alternative deprotection strategies are available for substrates that may be sensitive to hydrogenation conditions. These include treatment with strong acids or oxidative cleavage. organic-chemistry.org For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with substituted benzyl ethers like the p-methoxybenzyl (PMB) ether, which stabilizes the intermediate cation. organic-chemistry.org
The benzyloxy group significantly influences the reactivity of this compound through both steric and electronic effects.
Steric Effects : The benzyl group is sterically bulky. This size can direct incoming reagents to attack the cyclobutane ring from the face opposite to the benzyloxy group, a phenomenon known as steric hindrance. This effect can be crucial for controlling the stereochemistry of reactions at other positions on the ring.
Electronic Effects : The ether oxygen atom possesses lone pairs of electrons that can influence the electronic environment of the cyclobutane ring. While the benzyl group itself is relatively neutral electronically, the ether linkage can stabilize adjacent positive charges through resonance, potentially affecting the regioselectivity of ring-opening reactions that proceed through carbocationic intermediates. The functionalization of cyclobutane rings often relies on the electronic bias provided by substituents to achieve selective reactions. nih.gov
Reactions of the Ethyl Ester Functionality
The ethyl ester group is a versatile functional handle that can undergo a range of classical transformations. These reactions typically involve nucleophilic acyl substitution, where the ethoxy group (-OEt) acts as a leaving group, or reduction of the carbonyl group. youtube.com
Common reactions involving the ethyl ester group include:
Hydrolysis (Saponification) : Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, will hydrolyze the ester to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid.
Transesterification : Reacting the ester with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group. youtube.com
Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, [3-(benzyloxy)cyclobutyl]methanol. youtube.com The use of milder, more sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to the corresponding aldehyde at low temperatures. youtube.com
Reaction with Organometallic Reagents : Grignard reagents (R-MgBr) will add to the carbonyl group twice, converting the ester into a tertiary alcohol after an acidic workup. youtube.com
Table 2: Representative Reactions of the Ethyl Ester Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid |
| Reduction (Full) | 1. LiAlH₄ 2. H₂O | Primary Alcohol |
| Reduction (Partial) | 1. DIBAL-H 2. H₂O | Aldehyde |
| Grignard Reaction | 1. R-MgBr (excess) 2. H₃O⁺ | Tertiary Alcohol |
Hydrolysis and Transesterification Reactions
The ester functionality in this compound is a primary site for chemical modification, readily undergoing hydrolysis and transesterification reactions.
Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester can be cleaved to yield 3-(benzyloxy)cyclobutanecarboxylic acid. bldpharm.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the irreversible formation of the carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide ion. An acid workup is then required to protonate the carboxylate and isolate the carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield mthis compound. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. For example, metal triflates like aluminum triflate have been shown to be effective catalysts for the transesterification of various esters with alcohols, including methanol. itb.ac.id
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 3-(Benzyloxy)cyclobutanecarboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 3-(Benzyloxy)cyclobutanecarboxylic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | 3-(Benzyloxy)cyclobutane-1-carboxylate (R' ester) |
Nucleophilic Additions and Condensations
The carbonyl group of the ester in this compound is susceptible to nucleophilic attack, although it is less reactive than that of aldehydes and ketones.
Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon. This typically leads to the formation of a tertiary alcohol after a second addition, as the initially formed ketone is more reactive than the starting ester.
Condensation Reactions: The Claisen condensation is a characteristic reaction of esters possessing α-hydrogens. libretexts.orglibretexts.orgopenstax.org In the presence of a strong base, such as sodium ethoxide, this compound can undergo self-condensation to form a β-keto ester. libretexts.orglibretexts.orgopenstax.org The mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of another ester molecule. libretexts.orglibretexts.orgopenstax.org The subsequent loss of an ethoxide ion from the tetrahedral intermediate yields the β-keto ester. libretexts.orglibretexts.orgopenstax.org
| Reaction Type | Key Features |
| Nucleophilic Addition | Requires strong nucleophiles (e.g., Grignard reagents). Can lead to tertiary alcohols. |
| Claisen Condensation | Base-catalyzed self-condensation of the ester. Forms a new C-C bond and results in a β-keto ester. |
Functional Group Interconversions and Derivatization
The presence of the cyclobutane ring, the benzyloxy group, and the ethyl ester allows for a wide array of functional group interconversions and derivatizations.
Transformations at the Cyclobutane Ring
The cyclobutane ring, while generally stable, can participate in ring-opening reactions under specific conditions, particularly if strain is relieved or if activating functional groups are present. However, for this compound, transformations are more likely to occur at the substituents. The development of methods for the synthesis of cyclobutane derivatives has been an area of active research, with strategies like [2+2] cycloadditions being prominent. chemistryviews.org
Modifications of the Benzyloxy and Ester Groups
Benzyloxy Group: The benzyl ether can be cleaved through various methods, most commonly via catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, the benzyloxy group is reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclobutanecarboxylate, with toluene as a byproduct. This deprotection is a crucial step in many synthetic sequences.
Ester Group: Beyond hydrolysis and transesterification, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (3-(benzyloxy)cyclobutyl)methanol. The ester can also be converted to an amide by reaction with an amine (aminolysis).
| Functional Group | Transformation | Reagents | Product |
| Benzyloxy Ether | Hydrogenolysis (Deprotection) | H₂, Pd/C | Ethyl 3-hydroxycyclobutanecarboxylate |
| Ethyl Ester | Reduction | LiAlH₄ | (3-(Benzyloxy)cyclobutyl)methanol |
| Ethyl Ester | Amidation | R₂NH | N,N-dialkyl-3-(benzyloxy)cyclobutanecarboxamide |
Comparative Analysis of Reactivity with Related Cyclobutane Derivatives
The reactivity of this compound can be better understood by comparing it with related cyclobutane derivatives.
Ethyl cyclobutanecarboxylate: Lacking the benzyloxy substituent, the reactivity of this molecule is primarily centered on the ester group. nih.gov Its hydrolysis, transesterification, and reduction would proceed similarly to the title compound, but it lacks the potential for debenzylation. The electronic effect of the benzyloxy group in the 3-position is likely to be modest on the reactivity of the distant ester group.
Ethyl 3-oxocyclobutanecarboxylate: The presence of a ketone at the 3-position significantly alters the molecule's reactivity. The ketone is more susceptible to nucleophilic attack than the ester. Furthermore, the hydrogens on the carbons alpha to both carbonyl groups (at C2 and C4) are significantly more acidic, making enolate formation and subsequent reactions more facile.
3-(Benzyloxy)cyclobutanecarboxylic acid: As the hydrolyzed form of the title compound, its primary reactive site is the carboxylic acid group. bldpharm.com This group can undergo esterification, conversion to an acid chloride, or reduction to an alcohol. It will not, however, undergo the typical reactions of an ester like transesterification or Claisen condensation.
Synthetic Utility in Complex Molecule Synthesis
Role as a Precursor to Biologically Active Molecules
The unique stereochemical and conformational properties of the cyclobutane (B1203170) motif have made it an attractive component in the design of new therapeutic agents. Ethyl 3-(benzyloxy)cyclobutanecarboxylate provides a readily accessible entry point to this chemical space.
The cyclobutane ring is a structural feature found in a number of natural products, often contributing to their biological activity. While the use of cyclobutane derivatives in natural product synthesis is well-documented, a specific, publicly reported total synthesis of a natural product utilizing this compound as a starting material could not be identified in a comprehensive search of available literature. The synthesis of the cyclobutane-containing monoterpene (+)-grandisol, for instance, has been achieved through various routes, but none have been found to originate from this specific ethyl ester. researchgate.netnih.govderpharmachemica.com
The development of new pharmaceuticals often relies on the availability of unique and versatile chemical intermediates. A patent for the synthesis of novel imidazole (B134444) derivatives with potential therapeutic applications describes the use of a closely related compound, ethyl 2-(3-(benzyloxy)cyclobutylidene)acetate. nih.gov In this synthetic sequence, the benzyloxycyclobutylidene acetate (B1210297) is hydrogenated to yield ethyl 2-(3-hydroxycyclobutyl)acetate, a key intermediate that can be further elaborated. nih.gov This highlights the utility of the benzyloxycyclobutane moiety as a precursor to functionalized cyclobutane systems in drug discovery programs. nih.gov
Janus kinase (JAK) inhibitors are a class of drugs that have shown significant efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. nih.govresearchgate.netgoogle.com Several approved JAK inhibitors, including tofacitinib (B832), feature a piperidine (B6355638) ring in their core structure. researchgate.netscispace.comgoogle.com While the cyclobutane ring of this compound can be envisioned as a potential precursor to such heterocyclic systems through ring-expansion methodologies, a direct synthetic route from this specific compound to a known JAK inhibitor has not been explicitly detailed in the reviewed scientific literature and patents. researchgate.netgoogle.comscispace.comgoogle.com Current reported syntheses of tofacitinib and other JAK inhibitors typically commence from different starting materials. researchgate.netscispace.comgoogle.com
Glucose kinase (GK) is a critical enzyme in the regulation of glucose homeostasis, making it an attractive target for the development of antidiabetic drugs. Compounds that activate GK could potentially be used to treat type 2 diabetes. A thorough review of the literature, including patents for glucokinase activators, did not reveal any specific examples of this compound being used as an intermediate in their synthesis.
Applications in Medicinal Chemistry Scaffolds
The incorporation of small, rigid rings like cyclobutane into drug candidates is a strategy increasingly employed by medicinal chemists to improve pharmacological properties.
The cyclobutane moiety is recognized for its ability to impart favorable characteristics upon a drug molecule. Its three-dimensional nature can lead to improved metabolic stability and can serve to orient pharmacophoric groups in a specific and rigid conformation, enhancing binding to biological targets. The inclusion of a cyclobutane ring can also increase the fraction of sp3-hybridized carbons, a property that has been correlated with higher clinical success rates for drug candidates.
The synthesis of functionalized cyclobutanes is therefore of significant interest. This compound represents a valuable building block in this context, providing a scaffold that can be readily modified to explore new chemical space in drug discovery. Research in this area focuses on developing new synthetic methods to access a diverse range of cyclobutane-containing molecules for biological screening.
Ligand and Catalyst Synthesis Utilizing the Cyclobutane Core
The rigid framework of the cyclobutane ring makes it an attractive scaffold for the design of ligands used in catalysis. While specific applications of this compound in this area are not widely reported, the broader class of cyclobutane derivatives has seen use in the development of new catalysts.
The synthesis of cyclobutane-containing complexes has been explored, where the cyclobutane unit can influence the geometry and electronic properties of the resulting metal complex. researchgate.net For example, photodimerization of ligands containing olefinic moieties can lead to the formation of cyclobutane-bridged bimetallic complexes, which may exhibit catalytic activity.
Moreover, C-H functionalization of cyclobutane derivatives is a powerful tool for creating new ligands. rsc.org By selectively activating and functionalizing the C-H bonds of the cyclobutane ring, it is possible to introduce coordinating groups that can bind to metal centers. This approach allows for the modular synthesis of a diverse range of ligands with tailored steric and electronic properties. The development of palladium-catalyzed C-H arylation of cyclobutane derivatives, for instance, opens up avenues for creating novel phosphine (B1218219) or amine-based ligands for cross-coupling and other catalytic transformations. nih.gov
The inherent strain of the cyclobutane ring can also be harnessed in catalysis. Ring-opening reactions of cyclobutane derivatives can be catalyzed by transition metals, leading to the formation of linear or other cyclic products. This reactivity can be exploited in the design of catalytic cycles where the cyclobutane-containing substrate is transformed into a desired product.
Polymer and Material Science Applications
The incorporation of cyclobutane units into polymers and other materials can impart unique physical and chemical properties. The rigidity of the cyclobutane ring can enhance the thermal stability and modify the mechanical properties of polymers.
Synthesis of Cyclobutane-Containing Polymers
Although the direct polymerization of this compound is not a common example in the literature, the synthesis of polyesters and other polymers containing cyclobutane moieties is an area of active research. For instance, polyesters have been synthesized through the polycondensation of cyclobutane-1,3-diacid with various diols. researchgate.net These polymers can exhibit semi-crystalline properties and good thermal stability. researchgate.netresearchgate.net
The synthesis of such polymers often starts from the [2+2] photocycloaddition of cinnamic acid derivatives to form a cyclobutane-1,3-dicarboxylic acid, which is then used as a monomer in polymerization reactions. researchgate.netresearchgate.net This demonstrates a viable route to incorporating the cyclobutane core into a polymer backbone.
Another approach involves the use of cyclobutyl diols as monomers. For example, the commercial polymer Tritan™ incorporates 2,2,4,4-tetramethyl-1,3-cyclobutanediol, which imparts high impact resistance, clarity, and chemical resistance to the resulting copolyester. google.com This highlights the industrial relevance of cyclobutane-containing monomers in creating high-performance plastics.
While not directly involving the title compound, research has shown that cyclobutane-containing polymers can be synthesized from various functionalized cyclobutane precursors. The ester functionality in compounds like this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be used as a monomer in polycondensation reactions.
Applications in Liquid Crystal Compositions
The rigid and anisotropic nature of certain cyclobutane derivatives makes them potential candidates for inclusion in liquid crystal compositions. While there is no specific mention in the searched literature of this compound being used in liquid crystals, a patent has been filed for cyclobutane derivatives for use in liquid crystalline mixtures, indicating the potential of this class of compounds in this field.
Further research would be needed to explore the specific properties of liquid crystal compositions containing this compound or its derivatives. However, the general principle of using rigid alicyclic units to induce or modify liquid crystalline behavior suggests that this is a plausible area of application for such compounds.
Advanced Research Topics and Future Directions
Green Chemistry Approaches in the Synthesis and Reactions
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are central to modern synthetic chemistry. numberanalytics.com For a molecule like Ethyl 3-(benzyloxy)cyclobutanecarboxylate, these principles can be applied to enhance the sustainability of its entire lifecycle, from synthesis to application.
The development of catalytic methods is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and selective catalysts. The synthesis of the cyclobutane (B1203170) core, a key feature of the target molecule, is an area ripe for catalytic innovation.
Photocatalysis: Visible-light-mediated [2+2] cycloadditions have emerged as a powerful tool for constructing cyclobutane rings. organic-chemistry.org Catalysts such as ruthenium(II) complexes or organic thioxanthones can facilitate these reactions under mild conditions, often using ambient light sources. organic-chemistry.orgresearchgate.net This approach offers a sustainable alternative to traditional thermal methods, which may require harsh conditions. The enantioselective synthesis of chiral cyclobutanes has also been achieved using chiral phosphoric acid catalysts that incorporate a photosensitizing moiety. organic-chemistry.orgacs.org
Organocatalysis: In addition to photocatalysis, hydrogen-bonding organocatalysis has been explored for various synthetic transformations. nih.gov Developing organocatalytic routes to cyclobutane precursors could offer metal-free, and therefore less toxic, synthetic pathways.
These catalytic strategies, by offering high selectivity, reduced energy consumption, and lower waste generation, represent a significant step toward the sustainable production of complex cyclobutane derivatives. rsc.org
Solvents account for a significant portion of the waste generated in chemical processes, particularly in the pharmaceutical industry. nih.gov Therefore, careful solvent selection is critical for minimizing environmental impact. nih.gov
Green Solvent Guides: Tools like the CHEM21 solvent selection guide provide a framework for ranking solvents based on safety, health, and environmental criteria. nih.gov This allows chemists to make informed decisions, moving away from hazardous solvents like dichloromethane (B109758) (DCM) towards more benign alternatives. nih.gov
Alternative Solvents: Research into greener solvents has identified several promising candidates. Cyclopentyl methyl ether (CPME) has been shown to be an effective substitute for non-polar solvents like hexane. nih.gov Bio-based solvents, derived from renewable resources like plants or microorganisms, offer advantages such as lower toxicity, biodegradability, and reduced greenhouse gas emissions. numberanalytics.comorientjchem.org Other alternatives include supercritical fluids like CO2, which are non-toxic and readily available, and deep eutectic solvents. numberanalytics.comnih.gov
Solvent-Free Reactions: The most sustainable approach is to conduct reactions in the absence of any solvent. numberanalytics.com Solvent-free, or neat, conditions can lead to higher reaction concentrations, reduced waste, and simplified workups, although they may not be suitable for all reaction types. nih.govresearchgate.net
The following table, based on metrics from green chemistry guides, illustrates the comparative environmental impact of various solvents.
| Solvent | Category | Health Hazard | Environmental Hazard | Safety Hazard |
| Water | Recommended | 1 | 1 | 1 |
| Ethanol (B145695) | Recommended | 4 | 4 | 5 |
| Acetone | Recommended | 3 | 4 | 7 |
| Cyclopentyl Methyl Ether (CPME) | Recommended | 4 | 5 | 7 |
| Toluene (B28343) | Problematic | 8 | 7 | 8 |
| Dichloromethane (DCM) | Hazardous | 9 | 5 | 2 |
| Hexane | Problematic | 7 | 6 | 7 |
| Data derived from solvent selection guides. Lower scores indicate a lower hazard. |
Atom economy and process efficiency are key metrics for evaluating the sustainability of a chemical process on an industrial scale.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com [2+2] cycloaddition reactions, a primary method for forming cyclobutane rings, are inherently atom-economical as all atoms of the reactants are incorporated into the product.
Process Mass Intensity (PMI) and E-Factor: The efficiency of a process is often measured by its Process Mass Intensity (the total mass used in a process divided by the mass of the product) or its E-Factor (the mass of waste divided by the mass of product). Solvents are a major contributor to poor PMI and high E-Factors. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for industrial applications. Flow chemistry can lead to shorter reaction times, improved control over reaction parameters, higher yields, and enhanced safety. nih.gov This technology is particularly well-suited for photochemical and electrochemical reactions and allows for easier scalability, moving cyclobutane synthesis from research-scale quantities to industrial production levels. researchgate.netnih.gov
Computational Chemistry and Spectroscopic Analysis
Computational chemistry and advanced spectroscopic methods are indispensable tools for understanding the nuanced structural and reactive properties of molecules like this compound.
The four-membered cyclobutane ring is not a flat square as simple line drawings might suggest. It possesses a unique three-dimensional structure to alleviate internal strain. maricopa.edu
Puckered Conformation: To minimize the torsional strain that would result from all C-H bonds being eclipsed in a planar structure, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com In this conformation, one carbon atom is bent out of the plane formed by the other three, with a typical dihedral angle of 25-30 degrees. maricopa.edulibretexts.org This puckering reduces torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles become approximately 88°. libretexts.org
Substituent Effects: The positions of the ethyl carboxylate and benzyloxy groups on the ring are critical. These substituents can occupy either quasi-axial or quasi-equatorial positions. The bulkier groups will preferentially adopt the less sterically hindered equatorial position to minimize unfavorable interactions. libretexts.org
Analytical Techniques: The precise conformation can be determined through a synergistic approach combining experimental techniques like NMR spectroscopy and X-ray diffraction with computational methods. acs.org For instance, the chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment, which is dictated by the ring's conformation. nih.govdocbrown.infodocbrown.info
The table below summarizes key energetic and geometric parameters of the cyclobutane ring.
| Parameter | Approximate Value | Rationale |
| C-C-C Bond Angle | 88° | Deviation from ideal 109.5° to accommodate the puckered shape. libretexts.org |
| Dihedral Angle | 25-30° | The degree of puckering to relieve torsional strain. libretexts.org |
| Total Ring Strain | ~110 kJ/mol (26.3 kcal/mol) | A combination of angle strain and residual torsional strain. libretexts.orgmasterorganicchemistry.comlumenlearning.com |
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into how reactions involving cyclobutanes proceed. acs.orgnih.gov
Mechanism Elucidation: DFT calculations can be used to model entire reaction coordinates, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms. For example, studies on the formation of cyclobutanes from pyrrolidines have used DFT to show that the reaction proceeds through a 1,1-diazene intermediate, which then releases N₂ to form an open-shell singlet 1,4-biradical. acs.orgnih.govresearchgate.net
Predicting Stereochemistry: Understanding the energetics of different pathways is crucial for explaining and predicting the stereochemical outcome of a reaction. Computational studies have rationalized the stereoretentive nature of certain cyclobutane syntheses by demonstrating that the energy barrier for the cyclization of a radical intermediate is lower than the barrier for bond rotation that would lead to stereochemical scrambling. acs.orgnih.gov
Guiding Synthesis: By predicting reaction feasibility and outcomes, computational studies can guide experimental design. They can help chemists select appropriate substrates and conditions to achieve a desired product, potentially saving significant time and resources. acs.orgrsc.org This predictive power is essential for developing novel synthetic routes to complex molecules like this compound.
Emerging Synthetic Methodologies
The synthesis of complex cyclobutane structures is rapidly evolving beyond classical cycloaddition reactions. Modern methodologies are focusing on increasing efficiency, selectivity, and the ability to modify the cyclobutane core directly.
C-H Functionalization Strategies for Cyclobutane Systems
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering an alternative to traditional methods that often require pre-functionalized starting materials. acs.orgacs.org Applying this logic to cyclobutane systems presents unique challenges and opportunities due to the strained nature of the ring and the increased s-character of its C-H bonds, which are typically stronger than those in unstrained systems. nih.gov
Researchers have developed strategies that utilize directing groups, such as the ester or carboxylic acid function inherent in derivatives of this compound, to guide transition metal catalysts to specific C-H bonds. acs.org This approach enables the controlled, sequential introduction of various functional groups. For instance, palladium catalysis has been used to achieve the bis-arylation of a cyclobutane carboxamide with high efficiency and diastereoselectivity. acs.org Rhodium-catalyzed C-H insertion reactions provide another avenue, allowing for regiodivergent synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes simply by selecting the appropriate catalyst. nih.gov
A significant breakthrough is the transannular γ-C–H arylation of cyclobutane carboxylic acids, a reaction that forges a bond between the first and third carbon atoms of the ring system. nih.gov This transformation, enabled by specialized ligands, overcomes the strain associated with transannular C-H palladation to provide access to a valuable family of compounds that previously required lengthy synthetic sequences. nih.gov These methods highlight the subtle interplay of steric, electronic, and geometric factors in the C-H functionalization of cyclobutanes. acs.org
| C-H Functionalization Approach | Catalyst System (Example) | Key Feature | Reference(s) |
| Directing Group-Assisted Arylation | Palladium(II) Acetate (B1210297) | Enables mono- or bis-functionalization of cyclobutane carboxamides. | acs.org |
| Regiodivergent C-H Insertion | Rhodium(II) Catalysts | Catalyst choice dictates formation of 1,1- or 1,3-disubstituted products. | nih.gov |
| Transannular γ-C–H Arylation | Palladium(II) Acetate with Pyridone Ligands | Directly creates 1,3-functionalized cyclobutanes from carboxylic acids. | nih.gov |
| Radical-Relay C-H Functionalization | Copper/Photoredox Catalysis | Allows functionalization of benzylic C-H bonds under mild conditions. | wisc.edu |
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods offer green and efficient alternatives for constructing the cyclobutane scaffold. acs.orgnih.gov Visible-light photocatalysis, often employing ruthenium(II) complexes, can promote [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org This process involves the photogenerated catalyst promoting a one-electron reduction of the substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org Another strategy uses photoinduced electron transfer to achieve the C2-symmetric dimerization of styrenes, providing a direct route to cyclobutane lignan (B3055560) natural products. nih.gov
Electrochemistry provides a powerful, often catalyst-free, method for driving cycloadditions. acs.orgnih.gov Anodic oxidation of olefins generates electrophilic radical cations that can react with other alkenes in a formal [2+2] cycloaddition to yield cyclobutane derivatives. acs.orgnih.gov A key advantage of electrochemical synthesis is its potential for enhanced scalability and cost-effectiveness. nih.gov Furthermore, electrochemical flow-setups can operate at significantly higher temperatures (e.g., 0 °C versus -78 °C) than many traditional batch processes, improving practicality. researchgate.net
| Method | Typical Conditions | Advantages | Reference(s) |
| Photochemical [2+2] Cycloaddition | Visible Light, Ru(bipy)₃Cl₂ Photocatalyst | High diastereoselectivity, mild conditions. | organic-chemistry.org |
| Photoinduced Electron Transfer | UV Light, Photooxidant, Electron Relay Additive | Direct synthesis of lignan-type cyclobutanes, minimizes cycloreversion. | nih.gov |
| Electrochemical [2+2] Cycloaddition | Constant Current, Graphite Electrodes | Metal- and catalyst-free, scalable, cost-effective. | acs.orgnih.gov |
| Electrochemical Flow Synthesis | Semi-continuous Flow Setup | Operates at higher temperatures, enhanced practicality for scale-up. | researchgate.net |
Exploration of Novel Derivatizations and Analogues
The cyclobutane ring present in this compound serves as a rigid and three-dimensional scaffold, making it an attractive building block for novel bioactive molecules.
Synthesis of Chiral Cyclobutane Synthons
The biological activity of molecules often depends on their stereochemistry. Therefore, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical. libretexts.orgyoutube.com For a racemic mixture of a cyclobutane carboxylic acid ester like this compound, a standard approach involves hydrolysis to the corresponding carboxylic acid. The racemic acid is then reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or 1-phenylethanamine. libretexts.orgyoutube.com This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. libretexts.orgyoutube.com After separation, an acid treatment removes the resolving agent, yielding the individual (R) and (S) enantiomers of the cyclobutane carboxylic acid, which can then be re-esterified if desired. libretexts.org
An alternative and highly efficient method is enzymatic kinetic resolution. organic-chemistry.org In this technique, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer of an alcohol from a racemic mixture, leaving the other enantiomer unreacted. This approach can be applied to a hydroxy-functionalized cyclobutane precursor, yielding a chiral ester and a chiral alcohol with high enantiomeric excess. organic-chemistry.org Chemo-enzymatic pathways, for instance, have been developed to produce chiral epoxides from renewable resources, which serve as versatile building blocks for more complex molecules. mdpi.com
| Resolution Strategy | Principle | Key Steps | Reference(s) |
| Diastereomeric Salt Formation | Conversion of a racemic acid into separable diastereomeric salts. | 1. React racemic acid with a single enantiomer of a chiral base. 2. Separate the resulting diastereomeric salts by crystallization. 3. Regenerate the pure enantiomers of the acid. | libretexts.orgyoutube.com |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | 1. Treat a racemic alcohol with an acyl donor in the presence of a lipase. 2. One enantiomer is acylated, the other is not. 3. Separate the resulting ester and unreacted alcohol. | organic-chemistry.org |
Development of Cyclobutane-Based PROTACs and Degraders
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. nih.govnih.gov PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. nih.govnih.gov By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govelifesciences.org
The rigid, three-dimensional nature of the cyclobutane scaffold makes it an excellent core for constructing PROTACs. mdpi.com Derivatives of this compound can be elaborated to present the necessary POI and E3 ligase ligands at defined vectors. The design of the linker is critical, as its length and composition dramatically affect the stability and conformation of the ternary complex, which in turn governs degradation efficiency. tocris.combiorxiv.org The synthesis of PROTACs often involves modular, parallel chemistry approaches to rapidly create libraries with diverse linkers for optimization. nih.govnih.gov The use of cyclobutane-based scaffolds has been successfully demonstrated in the development of antagonists for integrins, a family of cell surface proteins involved in cancer progression, validating the utility of this core structure in designing complex therapeutic agents. mdpi.com
| PROTAC Component | Function | Design Consideration | Reference(s) | | :--- | :--- | :--- | | Protein of Interest (POI) Ligand | Binds to the target protein intended for degradation. | Must have sufficient affinity and a suitable attachment point ("exit vector") for the linker. | tocris.com | | Cyclobutane Scaffold | Provides a rigid, three-dimensional core. | Orients the POI and E3 ligase ligands in a productive conformation for ternary complex formation. | mdpi.com | | Linker | Connects the two ligands. | Optimal length and composition are crucial for degradation potency; often simple PEG or alkyl chains. | tocris.combiorxiv.org | | E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Must bind effectively to the E3 ligase to initiate the ubiquitination cascade. | tocris.comresearchgate.net |
Industrial Scale-Up and Process Optimization
Transitioning the synthesis of this compound from a laboratory procedure to an industrial process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. Key considerations include the choice of catalyst, reactor design, and reaction conditions.
For large-scale ester production, heterogeneous catalysts are often preferred over homogeneous ones because they simplify the separation and purification processes, thereby reducing waste. nih.govresearchgate.net For example, solid catalysts like mixed metal oxides found in industrial byproducts such as fly ash have been successfully used for esterification, offering a low-cost and recyclable option. nih.gov Process optimization involves systematically studying variables like the molar ratio of reactants, reaction temperature, and catalyst loading to maximize yield and conversion rates. nih.govresearchgate.net
Challenges and Solutions for Large-Scale Production
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents a unique set of challenges. These hurdles stem from the inherent chemistry of the cyclobutane ring, the multi-step nature of the synthesis, and the safety implications of the reagents involved.
From a safety and handling perspective, several reagents used in published synthetic routes pose significant risks on an industrial scale. For instance, the use of sodium hydride (NaH), often in combination with solvents like N,N-dimethylformamide (DMF), is common for the benzylation step. nih.gov This combination is known to be thermally unstable and can lead to exothermic decomposition and potential explosions, a major concern for large-scale operations. acsgcipr.orgacs.orgsci-hub.se
Purification of the final product and intermediates is another major hurdle. The separation of the desired compound from by-products, unreacted starting materials, and catalysts can be complex and resource-intensive, often requiring industrial-scale chromatography, which is expensive and generates large volumes of solvent waste. nih.gov
Future research is focused on developing innovative solutions to these challenges. The development of novel, highly efficient, and stereoselective catalytic systems, including organocatalysts, for the formation of the cyclobutane ring is a key area of investigation. mdpi.comgroupjorgensen.com Continuous flow chemistry offers a promising solution for enhancing the safety and scalability of hazardous reactions. nih.govacs.org By performing reactions in small, continuously flowing channels, heat and mass transfer are significantly improved, mitigating the risks associated with highly exothermic processes. This technology also allows for easier integration of inline purification steps. researchgate.net A paramount goal for future research is the development of a protecting-group-free synthesis, which would dramatically improve the process economy by eliminating the protection and deprotection steps entirely. rsc.org
Table 1: Summary of Large-Scale Production Challenges and Potential Solutions
| Challenge | Description | Potential Solution(s) |
|---|---|---|
| Cyclobutane Ring Formation | Inherent ring strain makes synthesis difficult; issues with yield and stereoselectivity in methods like [2+2] cycloadditions. numberanalytics.comchemrxiv.org | Development of advanced catalysts (e.g., organocatalysts) for improved selectivity; exploration of alternative cycloaddition strategies. mdpi.comgroupjorgensen.com |
| Multi-Step Synthesis | Each step reduces overall yield and increases operational complexity and cost. The synthesis involves forming a key intermediate followed by functionalization. samaterials.comgoogle.com | Process optimization to combine steps (telescoping); development of more convergent synthetic routes. |
| Protecting Group Strategy | The use of a benzyl (B1604629) ether adds protection and deprotection steps, reducing atom economy and overall process efficiency. rsc.orgwikipedia.org | Investigation of protecting-group-free synthetic pathways; use of more readily cleaved protecting groups. |
| Hazardous Reagents | Use of reagents like sodium hydride with DMF poses significant thermal runaway and explosion risks at industrial scale. acsgcipr.orgacs.org | Implementation of continuous flow reactors for improved safety; substitution with safer, alternative reagents and solvents. nih.govacs.org |
| Purification | Separation of the product from isomers, by-products, and catalysts is challenging and costly, often requiring industrial chromatography. nih.gov | Development of crystallization-based purification methods; integration of inline and continuous purification techniques like selective adsorption. researchgate.netnih.gov |
| Catalyst Handling | The use of precious metal catalysts like Palladium on Carbon (Pd/C) for deprotection requires specialized handling and recovery processes. acs.org | Development of more active, robust, and recyclable catalysts; investigation of non-precious metal catalyst alternatives. environmentenergyleader.comrsc.org |
Economic and Environmental Considerations in Manufacturing
The economic and environmental performance of a chemical manufacturing process are inextricably linked and are critical considerations for the commercialization of this compound. An analysis of the typical synthetic routes reveals several areas where significant improvements could be made.
The environmental impact, or "greenness," of the synthesis is another crucial factor. The use of hazardous chemicals is a major concern. Benzyl bromide, for example, is a lachrymator (a substance that irritates the eyes and causes tears). fishersci.com Solvents like N,N-dimethylformamide (DMF) are classified as reprotoxic and face increasing regulatory restrictions. acsgcipr.orgresearchgate.net The generation of waste is a significant environmental burden. This includes inorganic salts from reaction workups and neutralizations, solvent waste from reactions and purification steps, and spent catalysts. mdpi.com The deprotection of the benzyl ether group, for instance, produces toluene as a stoichiometric byproduct, which must be managed. numberanalytics.com Furthermore, some synthetic routes utilize zinc powder, leading to metal-containing waste streams that require specialized and costly disposal. google.com
Future research aims to address these issues by aligning with the principles of green chemistry. This includes designing syntheses that maximize atom economy, which minimizes waste by incorporating the maximum amount of starting material into the final product. samaterials.com The replacement of hazardous solvents like DMF with greener alternatives is a high priority. The development of recyclable catalysts is also key to minimizing both cost and environmental impact from metal waste. samaterials.com Ultimately, the most sustainable and economically favorable manufacturing process will be one that is shorter, avoids hazardous reagents, minimizes energy consumption, and generates the least amount of waste.
Table 2: Economic and Environmental Considerations in Manufacturing
| Consideration | Economic Impact | Environmental Impact |
|---|---|---|
| Raw Materials | High cost of starting materials, benzylating agents (e.g., benzyl bromide), and reagents. alibaba.comthermofisher.com | Use of hazardous materials like benzyl bromide (lachrymator). fishersci.com Depletion of non-renewable feedstocks. |
| Solvents | Cost of purchasing and disposing of large volumes of solvents like DMF and acetic acid. google.comorgsyn.org | Use of toxic and environmentally harmful solvents (e.g., DMF is reprotoxic). acsgcipr.orgresearchgate.net Generation of solvent waste. |
| Catalysts | Significant cost associated with precious metal catalysts like palladium. acs.orgenvironmentenergyleader.com | Generation of heavy metal waste; energy-intensive processes for catalyst production and recycling. rsc.org |
| Protecting Groups | Adds steps, increasing consumption of reagents, solvents, and energy, thereby reducing overall process economy. numberanalytics.comnumberanalytics.com | Lowers atom economy; generates additional waste streams from protection and deprotection steps (e.g., toluene). rsc.orgnumberanalytics.com |
| Energy Consumption | Costs associated with heating for reactions (reflux), cooling, and energy-intensive purification methods like distillation. | High energy usage contributes to the carbon footprint of the manufacturing process. |
| Waste Generation | Costs for treatment and disposal of waste streams, including inorganic salts, organic by-products, and spent catalysts. mdpi.com | Pollution potential of waste streams; landfilling of solid waste and treatment of wastewater. |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(benzyloxy)cyclobutanecarboxylate?
Methodological Answer: The compound is synthesized via hydrogenolysis of its benzyl-protected precursor. For example, this compound can be prepared by hydrogenating 3-benzyloxycyclobutanecarboxylic acid ethyl ester using 10% palladium on charcoal under 25 psi hydrogen pressure, yielding ethyl 3-hydroxycyclobutanecarboxylate (75% yield). Subsequent oxidation with TiO₂ or CrO₃ produces ketone derivatives, though yields vary significantly (78% vs. 38%, respectively) . Key Reaction Conditions:
| Step | Catalyst/Solvent | Pressure/Temp | Yield |
|---|---|---|---|
| Hydrogenolysis | Pd/C, ethanol | 25 psi, RT | 75% |
| Oxidation (TiO₂) | - | Not specified | 78% |
| Oxidation (CrO₃) | - | Not specified | 38% |
Q. How is spectroscopic analysis employed to confirm the structure of this compound?
Q. What are the reactivity patterns of this compound in organic synthesis?
Methodological Answer: The compound undergoes nucleophilic substitution at the ester group and hydrogenolysis of the benzyl ether. For instance:
- Ester hydrolysis : Refluxing with KOH in ethanol yields carboxylic acid derivatives .
- Hydrogenolysis : Removes the benzyl group to expose hydroxyl functionality, enabling further functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound derivatives?
Methodological Answer: Organocatalytic methods using racemic α-hydroxycyclobutanone and benzylamines in tandem condensation reactions achieve enantioselectivity. For example, chiral catalysts like proline derivatives can induce enantiomeric excess (ee) >90% under optimized conditions (e.g., -20°C, dichloromethane solvent) . Key Parameters:
- Catalyst: L-Proline derivatives
- Solvent: Dichloromethane
- Temp: -20°C
- Outcome: >90% ee
Q. What computational methods predict the reactivity or biological interactions of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking simulate interactions. For cyclobutane derivatives:
- DFT : Models steric strain in the cyclobutane ring to predict reactivity (e.g., ring-opening under acidic conditions) .
- Docking : Identifies potential binding to enzymes like cyclooxygenase (COX-2) due to structural similarity to NSAIDs .
Q. How can researchers address discrepancies in reaction yields or spectroscopic data?
Methodological Answer: Contradictions arise from reaction conditions (e.g., CrO₃ vs. TiO₂ oxidation yields). To resolve:
- Control experiments : Vary catalysts, solvents, and temperatures to isolate optimal conditions.
- Advanced analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm product purity when NMR data is ambiguous . Case Study :
- CrO₃ oxidation (38% yield) vs. TiO₂ (78%) suggests side reactions (e.g., over-oxidation). Adjusting stoichiometry or using milder oxidants (e.g., TEMPO) may improve reproducibility .
Data Contradiction Analysis
Example : Conflicting NMR signals for similar compounds (e.g., δ 4.5 for OH in vs. δ 4.15 for CH₂).
- Resolution : Use deuterated solvents to eliminate exchange broadening and 2D NMR (COSY, HSQC) to assign overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
